

# physicochemical properties of 4-Bromo-1H-indole-3-carboxylic acid

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## Compound of Interest

Compound Name: 4-Bromo-1H-indole-3-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-1H-indole-3-carboxylic Acid**

**Authored by: A Senior Application Scientist**

## Introduction

**4-Bromo-1H-indole-3-carboxylic acid** is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and materials science. Its structure, featuring an indole nucleus, a carboxylic acid functional group at the 3-position, and a bromine atom at the 4-position, provides a unique combination of reactivity and biological relevance. The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals, while the carboxylic acid and bromo-substituents offer strategic points for molecular derivatization. This guide provides an in-depth analysis of its core physicochemical properties, offering field-proven insights and experimental methodologies for researchers, scientists, and professionals in drug development. Understanding these fundamental properties is critical for designing synthetic routes, predicting biological behavior, and ensuring safe handling.

## Molecular and Structural Characteristics

The foundational attributes of a compound dictate its behavior. **4-Bromo-1H-indole-3-carboxylic acid** is defined by its specific arrangement of atoms and functional groups, which

are cataloged by various chemical identifiers.

Figure 1: Chemical Structure of **4-Bromo-1H-indole-3-carboxylic acid**

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Table 1: Core Compound Identifiers

Identifier	Value	Source
IUPAC Name	<b>4-bromo-1H-indole-3-carboxylic acid</b>	
Synonym(s)	4-Bromoindole-3-carboxylic Acid	[1][2]
CAS Number	110811-31-9	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO <sub>2</sub>	[1][4]
Molecular Weight	240.06 g/mol	[2][4]
SMILES	<chem>O=C(C1=CNC2=C1C(Br)=CC=C2)O</chem>	[1]
InChI	1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13)	[2]

| InChIKey | GJQQLCJFHKJARJ-UHFFFAOYSA-N |[2] |

## Physicochemical Data Profile

The physical properties of a compound are essential for predicting its solubility, absorption, and distribution characteristics—key parameters in drug development.

Table 2: Summary of Physicochemical Properties

Property	Value	Notes	Source
Appearance	Solid	Typically a powder or crystalline solid.	
Melting Point	Not specified in search results	Requires experimental determination.	
Boiling Point	Not specified in search results	Likely to decompose before boiling at atmospheric pressure.	
Aqueous Solubility	Sparingly soluble	Expected low solubility due to the aromatic rings, but the carboxylic acid group provides some polarity.	
pKa	~4.0 - 5.0 (Estimated)	Estimated based on benzoic acid (pKa ~4.2) and the electronic influence of the indole ring. The precise value requires experimental validation. <a href="#">[5]</a>	

| Storage Temperature| Room temperature, sealed in dry, dark place | Recommended for maintaining stability. [\[1\]](#) |

## Spectroscopic Signature

Spectroscopic analysis provides an empirical fingerprint for compound identification and structural verification. The key expected features for **4-Bromo-1H-indole-3-carboxylic acid** are outlined below.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO- $\text{d}_6$ , one would expect distinct signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants influenced by the bromine and carboxylic acid groups. A broad singlet for the N-H proton of the indole ring and another for the acidic proton of the carboxylic acid would also be present, typically at a downfield chemical shift.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show nine distinct carbon signals corresponding to the molecular structure. The carbonyl carbon of the carboxylic acid will appear significantly downfield ( $\sim 160\text{-}180$  ppm), while the other eight carbons of the bicyclic indole core will resonate in the aromatic region ( $\sim 100\text{-}140$  ppm).
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying functional groups. Key expected absorption bands include a broad O-H stretch from the carboxylic acid ( $\sim 2500\text{-}3300$   $\text{cm}^{-1}$ ), a sharp C=O stretch from the carbonyl group ( $\sim 1680\text{-}1710$   $\text{cm}^{-1}$ ), an N-H stretch from the indole ring ( $\sim 3300\text{-}3500$   $\text{cm}^{-1}$ ), and C-Br stretching vibrations in the fingerprint region ( $<1000$   $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS): Mass spectrometry is crucial for confirming molecular weight. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in nearly equal abundance, the spectrum will exhibit two peaks of almost equal intensity for the molecular ion:  $[\text{M}]^+$  and  $[\text{M}+2]^+$ .

## Experimental Methodologies & Workflows

To ensure scientific integrity, the determination of physicochemical properties must follow robust, validated protocols.

### Protocol 1: pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical measure of a compound's acidity. Potentiometric titration is a reliable method for its determination.

Methodology:

- Preparation: Accurately weigh a sample of **4-Bromo-1H-indole-3-carboxylic acid** and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to overcome low aqueous solubility.
- Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.



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Caption: Workflow for pKa determination via potentiometric titration.

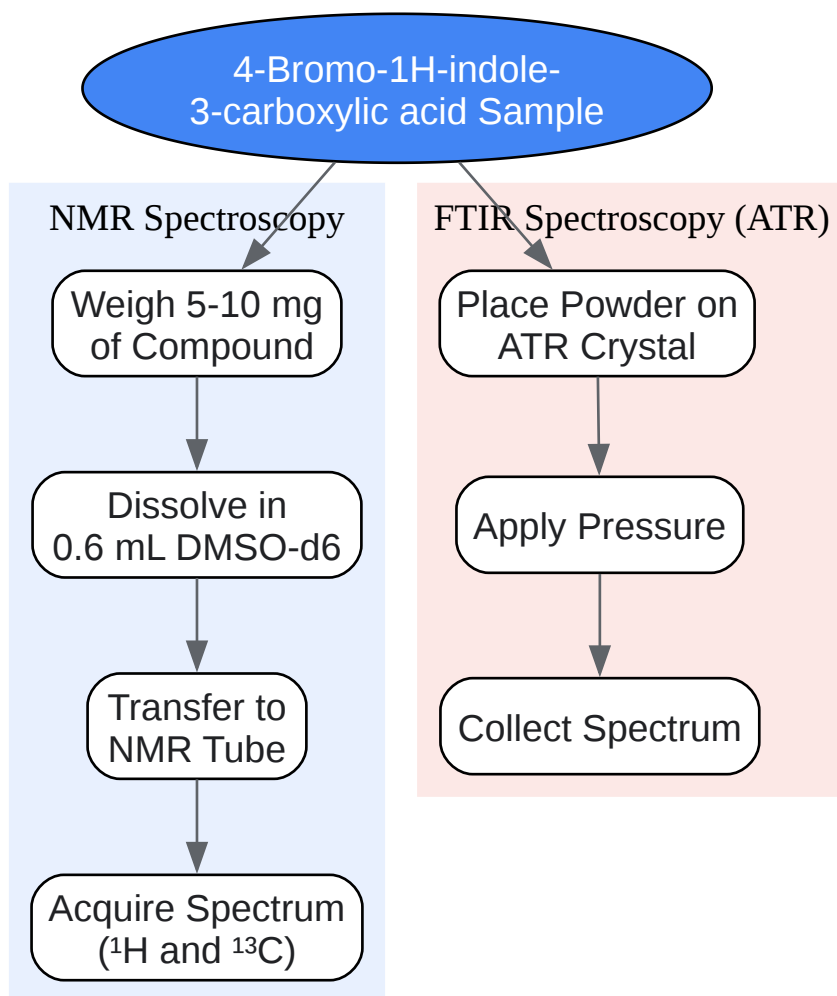
## Protocol 2: Spectroscopic Analysis

Proper sample preparation is paramount for acquiring high-quality spectroscopic data.

Methodology:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR:
  - Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO- $\text{d}_6$ , which effectively solubilizes the compound and allows for observation of the exchangeable N-H and O-H protons.

- Transfer the solution to an NMR tube.
- Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- FTIR (ATR Method):
  - Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Collect the infrared spectrum. This method requires minimal sample preparation and is non-destructive.



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Caption: Standard workflows for NMR and FTIR sample preparation.

## Reactivity, Stability, and Handling

### Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

- **Indole Nucleus:** The electron-rich indole ring is susceptible to further electrophilic substitution, though the existing substituents will direct the position of new groups.
- **Carboxylic Acid:** This group can undergo standard reactions such as esterification, amidation, or reduction to an alcohol.
- **Bromo-substituent:** The C-Br bond is a valuable handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse carbon-based fragments.

### Stability and Storage

For long-term viability, **4-Bromo-1H-indole-3-carboxylic acid** should be stored in a tightly sealed container in a dry, dark place at room temperature.<sup>[1]</sup> It should be kept away from strong oxidizing agents, strong bases, amines, and reducing agents.<sup>[6]</sup>

### Safety and Handling

As a laboratory chemical, proper safety protocols are mandatory.

- **GHS Hazard Statements:** The compound is classified as:
  - H302: Harmful if swallowed.<sup>[3][7]</sup>
  - H315: Causes skin irritation.<sup>[3][7]</sup>
  - H319: Causes serious eye irritation.<sup>[3]</sup>
  - H335: May cause respiratory irritation.<sup>[3]</sup>
- **Precautionary Measures:**

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[6\]](#)[\[8\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[\[6\]](#)[\[9\]](#)
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.[\[6\]](#)[\[9\]](#) Do not eat, drink, or smoke when using this product.[\[7\]](#)
- First Aid:
  - Inhalation: Move the person to fresh air.[\[6\]](#)
  - Skin Contact: Wash off with plenty of soap and water.[\[6\]](#)
  - Eye Contact: Rinse cautiously with water for several minutes.[\[6\]](#)
  - Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[\[6\]](#)[\[7\]](#)

## Applications in Research and Development

**4-Bromo-1H-indole-3-carboxylic acid** is not an end product but a crucial intermediate. Its value lies in its utility for synthesizing more complex molecules. Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[\[10\]](#) This compound serves as a foundational scaffold for building libraries of novel compounds in drug discovery programs, where the bromine and carboxylic acid moieties can be systematically modified to explore structure-activity relationships (SAR).

## Conclusion

**4-Bromo-1H-indole-3-carboxylic acid** is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable tool in synthetic and medicinal chemistry. Its structural features provide multiple avenues for chemical modification, enabling the creation of novel and complex molecular architectures. A thorough understanding of its properties, from spectroscopic signatures to reactivity and safe handling protocols, is essential for any researcher aiming to leverage its full potential in the laboratory and beyond.



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